2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate is a synthetic ether-linked phospholipid characterized by its unique structure, which includes two hexadecyl groups attached to a glycerol backbone at the sn-1 and sn-2 positions. This compound is known for its role in membrane dynamics and is often used in the formulation of liposomes and artificial membranes. Its molecular formula is C₄₀H₈₄NO₆P, and it has a molecular weight of approximately 706.07 g/mol .
Due to the lack of specific research on BHPEPh, its mechanism of action in any biological system or interaction with other compounds remains unknown.
Information on the safety profile of BHPEPh, including its toxicity, flammability, and reactivity, is not available in scientific literature. Similar compounds with long alkyl chains can have irritant properties, and the presence of a quaternary ammonium group may warrant caution regarding its handling [].
,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate is an organic compound, also known as Dioleoyl phosphatidylcholine (DOPC).
DOPC is a type of phospholipid, a major component of biological membranes in cells. It plays a crucial role in various cellular processes, including:
These reactions are crucial for understanding lipid metabolism and signaling pathways within biological systems.
2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate exhibits significant biological activity, particularly in cancer research. Studies have shown that it can inhibit the proliferation of various epithelial cancer cell lines, including breast adenocarcinoma and non-small-cell lung adenocarcinoma. Its effectiveness appears to be independent of stereoconfiguration, suggesting potential applications in cancer treatment .
Additionally, this compound interacts with enzymes such as phospholipases, modulating their activity and influencing lipid metabolism.
The synthesis of 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate typically involves:
These methods allow for the controlled synthesis of this compound with high purity .
The primary applications of 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate include:
Research has focused on the interactions between 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate and various biomolecules. These studies reveal its capability to modulate enzyme activities and influence cellular signaling pathways. For instance, its interaction with phospholipase enzymes demonstrates its role in lipid metabolism and cellular communication.
Several compounds share structural similarities with 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,2-Dihexadecyl-sn-glycero-3-phosphocholine | C₄₀H₈₄NO₆P | Used in liposome formation; influences membrane dynamics |
(R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate | C₂₀H₄₄NO₆P | Exhibits antiproliferative properties in cancer research |
1,2-Dihexanoyl-sn-glycero-3-phosphocholine | C₂₁H₃₉NO₆P | Similar lipid structure; used in similar applications |
What sets 2,3-Bis(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate apart from these compounds is its specific combination of long-chain hexadecyl groups and a quaternary ammonium group, which enhances its amphiphilic properties and makes it particularly effective for drug delivery applications and membrane studies .